N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline
Description
N-{[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic hybrid molecule combining a coumarin scaffold with an N-acylated norvaline moiety. The coumarin core (2H-chromen-2-one) is substituted with methyl (C8), propyl (C4), and oxyacetyl-linked norvaline groups (C7). The oxyacetyl bridge enhances solubility and may facilitate hydrogen bonding, critical for molecular recognition .
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-4-6-13-10-18(23)27-19-12(3)16(9-8-14(13)19)26-11-17(22)21-15(7-5-2)20(24)25/h8-10,15H,4-7,11H2,1-3H3,(H,21,22)(H,24,25) |
InChI Key |
XRMYOOPCIFVNGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline involves several steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with propyl bromide to introduce the propyl group at the 4-position. The resulting compound is then acetylated with acetic anhydride to form the acetyl derivative. Finally, the acetylated compound is reacted with norvaline to yield this compound .
Chemical Reactions Analysis
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Anticancer Properties
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline has shown significant anticancer properties in various studies:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Case Study :
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic processes.
- Case Study :
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties:
Mechanism of Action
The mechanism of action of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets. The compound is known to inhibit the activity of certain enzymes, such as oxidoreductases, by binding to their active sites. This inhibition leads to the disruption of key metabolic pathways, resulting in antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues
(a) N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-oxo-propanehydrazonoyl chloride
- Structure: Coumarin core (4-methyl substitution) with a hydrazonoyl chloride group at C5.
- Synthesis : Diazonium coupling of 4-methylcoumarin with 3-chloropentan-2,4-dione under acidic conditions .
- Key Features: Lacks the norvaline-acetyl moiety but shares the coumarin backbone. The hydrazonoyl group introduces reactivity for further derivatization.
(b) Methyl 2-{N-[2-(2,4-Dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate
- Structure: N-Acyl anilino ester with dichlorophenoxy and pyrimidinyl substituents.
- Synthesis : Nucleophilic substitution between 4-(4,6-dimethoxypyrimidin-2-yloxy)aniline and methyl 2-chloropropionate, followed by acetylation .
- Key Features: Shares the N-acyl linkage but replaces coumarin with pyrimidine and dichlorophenoxy groups. Exhibits fungicidal activity due to systemic properties.
(c) Norvaline, N-acetyl-5-hydroxy-, methyl ester
- Structure: Norvaline derivative with acetyl, 5-hydroxy, and methyl ester groups.
- Properties: Molecular weight 189.21 g/mol, hydrogen bond donors (2), acceptors (4), and XLogP3 0.3 .
- Key Features: Lacks the coumarin moiety but shares the N-acetyl norvaline unit. The ester group enhances volatility compared to the target compound’s oxyacetyl bridge.
Structural and Functional Insights
- The oxyacetyl linker in the target compound vs. hydrazonoyl chloride in Compound (a) reduces electrophilicity, favoring stability in biological systems.
- N-Acyl Norvaline vs. Anilino Esters: The norvaline moiety introduces a chiral center and peptide-like interactions, contrasting with Compound (b)’s anilino group, which prioritizes π-π stacking with pyrimidine . Compound (c)’s methyl ester increases volatility but reduces hydrogen-bonding capacity compared to the target compound’s free carboxylic acid (if norvaline is unesterified) .
- Hydrogen Bonding: The target compound’s C=O (coumarin, acetyl) and O–H (norvaline) groups enable extensive hydrogen bonding, akin to Compound (b)’s C9–H9···O4 interaction .
Biological Activity
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is a compound that belongs to the class of 2H-chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical formula of this compound is , with a molecular weight of 387.45 g/mol. The compound features a chromene backbone, which is associated with various biological activities.
Biological Activities
Research indicates that compounds containing the 2H-chromene structure exhibit a wide range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that 2H-chromene derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting tubulin polymerization, leading to cell cycle arrest. For instance, certain analogs have demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- In vitro studies indicate that derivatives of 2H-chromenes can inhibit the denaturation of proteins and stabilize cell membranes, which is crucial for anti-inflammatory activity. This effect has been quantified using albumin denaturation assays, where certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like ibuprofen .
- Antidiabetic Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Biological Activity |
|---|---|
| Chromene Backbone | Anticancer, antimicrobial properties |
| Acetyl Group | Enhances solubility and bioavailability |
| Norvaline Substitution | Modulates interactions with biological targets |
The SAR studies suggest that modifications in the chromene structure can significantly influence the pharmacological profile of these compounds.
Case Studies
- Anticancer Mechanism Study :
- Antimicrobial Efficacy Assessment :
- Anti-inflammatory Activity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
